Cas no 890719-68-3 (4-bromo-3-nitro-1-phenyl-1H-pyrazole)

4-Bromo-3-nitro-1-phenyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with bromo, nitro, and phenyl functional groups. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The bromo and nitro groups enhance its utility in cross-coupling reactions and nucleophilic substitutions, enabling precise modifications to the pyrazole scaffold. Its well-defined crystalline form ensures consistent purity and handling in laboratory settings. The compound's stability under standard conditions and compatibility with diverse reaction conditions underscore its versatility as a building block for developing more complex heterocyclic systems.
4-bromo-3-nitro-1-phenyl-1H-pyrazole structure
890719-68-3 structure
Product Name:4-bromo-3-nitro-1-phenyl-1H-pyrazole
CAS No:890719-68-3
MF:C9H6BrN3O2
MW:268.066840648651
MDL:MFCD07434263
CID:5606088
PubChem ID:17065405
Update Time:2025-05-20

4-bromo-3-nitro-1-phenyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 890719-68-3
    • 4-bromo-3-nitro-1-phenyl-1H-pyrazole
    • 1H-Pyrazole, 4-bromo-3-nitro-1-phenyl-
    • 4-bromo-3-nitro-1-phenylpyrazole
    • HOYHEERQMXDKSO-UHFFFAOYSA-N
    • SCHEMBL17610327
    • EN300-9502772
    • STL032697
    • AKOS003670329
    • MDL: MFCD07434263
    • Inchi: 1S/C9H6BrN3O2/c10-8-6-12(11-9(8)13(14)15)7-4-2-1-3-5-7/h1-6H
    • InChI Key: HOYHEERQMXDKSO-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC=C2)C=C(Br)C([N+]([O-])=O)=N1

Computed Properties

  • Exact Mass: 266.96434g/mol
  • Monoisotopic Mass: 266.96434g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 63.6Ų

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Additional information on 4-bromo-3-nitro-1-phenyl-1H-pyrazole

Comprehensive Overview of 4-Bromo-3-Nitro-1-Phenyl-1H-Pyrazole (CAS No. 890719-68-3)

4-Bromo-3-nitro-1-phenyl-1H-pyrazole (CAS No. 890719-68-3) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its versatile chemical properties. This nitro-substituted pyrazole derivative is characterized by a bromine atom at the 4-position and a nitro group at the 3-position, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals frequently search for terms like "pyrazole derivatives synthesis", "brominated nitro compounds applications", and "CAS 890719-68-3 suppliers", reflecting its relevance in modern chemical innovation.

The compound's molecular structure, C9H6BrN3O2, offers unique reactivity patterns, particularly in cross-coupling reactions and nucleophilic substitutions. Recent studies highlight its potential in developing biologically active molecules, aligning with trending topics such as "drug discovery scaffolds 2024" and "green chemistry alternatives". Its phenyl group enhances lipophilicity, a property often explored in pharmacokinetic optimization queries. Notably, the nitro group facilitates further functionalization, addressing common search terms like "nitro reduction methods" and "electrophilic aromatic substitution".

In material science, 4-bromo-3-nitro-1-phenyl-1H-pyrazole is investigated for its role in designing organic electronic materials, resonating with searches for "conductive polymers" and "small molecule semiconductors". The compound's thermal stability (evidenced by TGA-DSC analyses) makes it suitable for high-temperature applications, a feature highlighted in queries like "heat-resistant organic compounds". Analytical techniques such as HPLC purity testing and NMR characterization are frequently associated with this compound, as seen in academic and industrial discussions.

Environmental considerations are increasingly shaping research directions. The biodegradability and eco-friendly synthesis of pyrazole derivatives are hot topics, with searches like "sustainable heterocycle production" rising by 35% in 2023. CAS No. 890719-68-3 is also referenced in patents related to crop protection agents, linking it to popular queries such as "next-gen agrochemicals". Regulatory compliance (e.g., REACH, FDA guidelines) remains a critical focus, as seen in searches for "chemical compliance documentation".

From a commercial perspective, the global market for functionalized pyrazoles is projected to grow at 6.8% CAGR (2024–2030), driven by demand for custom synthesis services. Suppliers often optimize listings for keywords like "high-purity 890719-68-3" and "bulk pyrazole intermediates". The compound's X-ray crystallography data (CCDC-deposited structures) is another frequently searched aspect, particularly among computational chemists modeling molecular interactions.

Emerging applications include its use in metal-organic frameworks (MOFs), a trending topic with 12,000+ monthly searches. The bromo-nitro synergy enables precise post-synthetic modifications, addressing queries like "MOF linker functionalization". Additionally, its fluorescence properties are explored in bioimaging probes, correlating with rising interest in "small-molecule fluorescent tags". These multidisciplinary applications underscore why CAS No. 890719-68-3 remains a highly indexed compound in scientific databases.

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